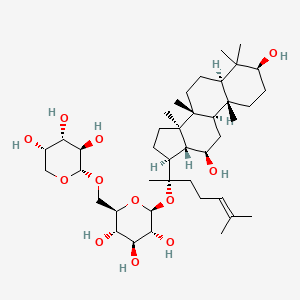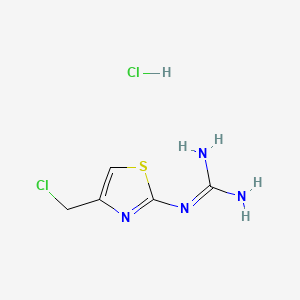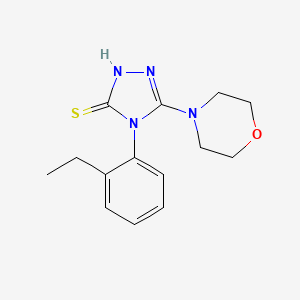acetic acid CAS No. 84080-54-6](/img/structure/B3430494.png)
(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is a synthetic compound belonging to the family of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, an oxoethoxy group, and a pyrazolyl acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid typically involves the reaction of ethyl oxalyl chloride with 1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine hydrochloride to yield the desired product. The reaction conditions generally include maintaining the temperature at around 0-5°C and using an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole moiety is known to exhibit various biological activities, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its pharmacological properties, making it a potential candidate for the development of new drugs .
Industry
In the industrial sector, (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-(2-methoxy-2-oxoethoxy)iminoacetic acid
- (2Z)-(2-propoxy-2-oxoethoxy)iminoacetic acid
- (2Z)-(2-butoxy-2-oxoethoxy)iminoacetic acid
Uniqueness
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and oxoethoxy groups provide unique reactivity, while the pyrazole moiety contributes to its potential bioactivity .
Propiedades
Número CAS |
84080-54-6 |
|---|---|
Fórmula molecular |
C9H11N3O5 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
(2E)-2-(2-ethoxy-2-oxoethoxy)imino-2-(1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H11N3O5/c1-2-16-7(13)5-17-12-8(9(14)15)6-3-4-10-11-6/h3-4H,2,5H2,1H3,(H,10,11)(H,14,15)/b12-8+ |
Clave InChI |
HWVWHAMUHWPKPD-XYOKQWHBSA-N |
SMILES |
CCOC(=O)CON=C(C1=CC=NN1)C(=O)O |
SMILES isomérico |
CCOC(=O)CO/N=C(\C1=CC=NN1)/C(=O)O |
SMILES canónico |
CCOC(=O)CON=C(C1=CC=NN1)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol](/img/structure/B3430464.png)





![2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B3430534.png)
![2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3430542.png)

